3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde
Overview
Description
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound with a complex structure, featuring bromine, chlorine, and methoxy functional groups
Scientific Research Applications
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with similar structures often target proteins or enzymes involved in cellular processes .
Mode of Action
Based on its structure, it may interact with its targets through a free radical reaction . The compound could potentially lose a hydrogen atom, forming a radical that can interact with other molecules .
Biochemical Pathways
Similar compounds often affect pathways involving free radical reactions .
Result of Action
The compound’s potential to form radicals suggests it could induce changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The addition of a methoxy group (-OCH3) to the benzene ring.
Chlorobenzylation: The attachment of a 4-chlorobenzyl group through an ether linkage.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors and automated systems to handle the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Halogen atoms (bromine or chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid.
Reduction: 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde
- 4-Bromo-N’-(4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene)benzohydrazide
- 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzonitrile
Uniqueness
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the methoxy group, allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVUXKYBJDVHLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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